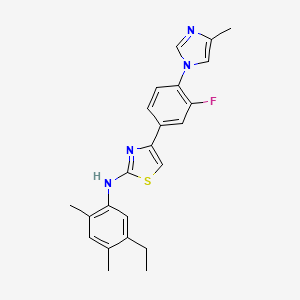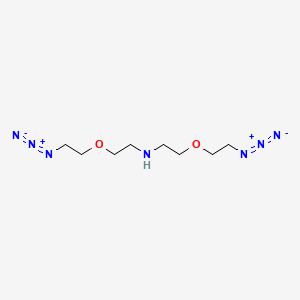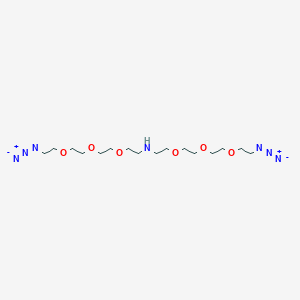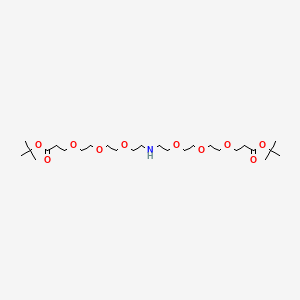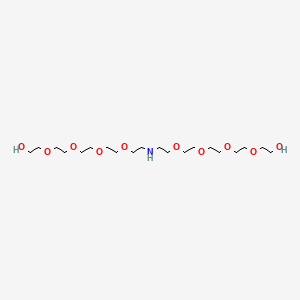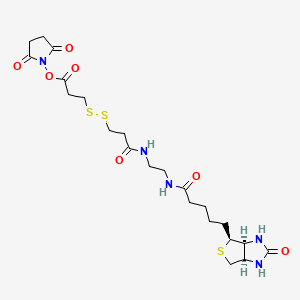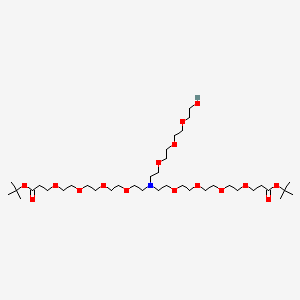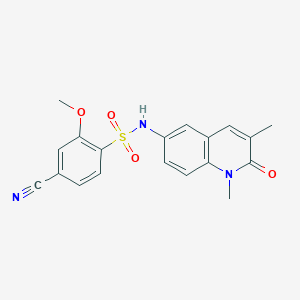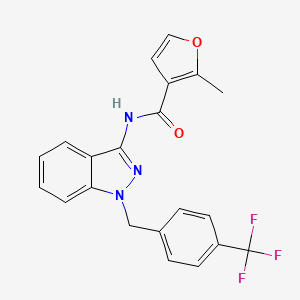
NP-G2-044
Übersicht
Beschreibung
NP-G2-044 ist ein neuartiger niedermolekularer Inhibitor des Proteins Fascin, das eine entscheidende Rolle bei der Bündelung von Aktinfilamenten und der Bildung von Filopodien spielt. Fascin wird in metastasierenden Tumoren stark exprimiert und ist mit erhöhter Zellmotilität verbunden, was es zu einem wichtigen Ziel für die Krebstherapie macht .
Herstellungsmethoden
Die Herstellung von this compound beinhaltet das Screening von chemischen Bibliotheken, um Verbindungen zu identifizieren, die die biochemische Funktion von Fascin spezifisch hemmen. Der synthetische Weg beinhaltet die Optimierung dieser Inhibitoren, um die Leitverbindung zu produzieren . Für in-vivo-Formulierungen wird this compound durch Mischen mit Lösungsmitteln wie Dimethylsulfoxid (DMSO), Polyethylenglykol 300 (PEG300) und Tween 80 hergestellt, gefolgt von einer Verdünnung mit zweifach destilliertem Wasser .
Wissenschaftliche Forschungsanwendungen
NP-G2-044 hat in präklinischen Studien und klinischen Studien vielversprechende Ergebnisse hinsichtlich seiner Antitumor- und Antimetastasierungsaktivität gezeigt. Es wurde in verschiedenen syngenen Mausmodellen von Brust-, Lungen-, Pankreas- und Prostatatumoren getestet, wo es das Gesamtüberleben erhöhte und die Antitumor-Immunantwort wiederbelebte . Die Verbindung wird derzeit in klinischen Studien der Phase 1 und Phase 2 für Patienten mit fortgeschrittenen oder metastasierten soliden Tumoren untersucht .
Wirkmechanismus
This compound zielt auf Fascin ab und bindet an dieses, wodurch seine Interaktion mit Aktinfilamenten verhindert wird. Diese Hemmung blockiert die Bündelung von Aktinfilamenten und die Bildung von Filopodien, die für die Zellmigration und Metastasierung unerlässlich sind . Durch die Blockierung der Funktion von Fascin reduziert this compound die Beweglichkeit von Tumorzellen und die Metastasierung und verstärkt die Immunantwort, indem die Antigenaufnahme durch dendritische Zellen im Tumormikromilieu erhöht wird .
Wirkmechanismus
Target of Action
The primary target of NP-G2-044 is Fascin , an actin-binding protein that plays a crucial role in the formation of filopodia . Fascin is highly expressed in many metastatic tumors, making it a potential therapeutic target for blocking tumor cell migration, invasion, and metastasis .
Mode of Action
This compound works by specifically inhibiting the biochemical function of Fascin . It occupies the actin-binding site on Fascin, thus preventing Fascin from binding to actin . This action blocks the ability of Fascin to bundle actin filaments and induce the formation of filopodia .
Biochemical Pathways
The inhibition of Fascin by this compound affects the actin cytoskeleton remodeling process, which is fundamental to cell shape and motility events . By blocking the formation of filopodia, a key structure in cell migration and invasion, this compound can potentially hinder the metastatic ability of tumor cells .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .
Result of Action
The inhibition of Fascin by this compound results in the reduction of tumor growth and metastasis . It also enhances the immune response against tumors by increasing antigen uptake by intra-tumoral dendritic cells . Preliminary signals of anti-tumor and anti-metastatic activity were observed in a phase 1 clinical trial .
Action Environment
The action of this compound is influenced by the tumor microenvironment. It targets both tumor cells and dendritic cells within this environment . The effectiveness of this compound may be enhanced when combined with other therapies, such as immune checkpoint inhibitors .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
NP-G2-044 specifically inhibits the biochemical function of fascin, which is to bundle actin filaments and to induce the formation of filopodia . This inhibition of fascin’s function by this compound is believed to be due to the compound occupying the actin-binding site on fascin, thus blocking fascin from binding to actin .
Cellular Effects
This compound has been shown to block tumor metastasis, inhibit cancer growth, and increase antigen uptake by intra-tumoral dendritic cells . It has been observed that this compound increases the number of intratumoral-activated conventional dendritic cells (cDCs) and enhances the antigen uptake by cDCs .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fascin, an actin-bundling protein. By occupying the actin-binding site on fascin, this compound prevents fascin from binding to actin, thereby inhibiting the formation of filopodia, a process that is fundamental to cell shape and motility events .
Temporal Effects in Laboratory Settings
In preclinical studies, this compound has been shown to increase the overall survival of tumor-bearing mice . It has also demonstrated signals of anti-tumor and anti-metastatic activity in a phase 1 clinical trial .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently available in the literature. It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Vorbereitungsmethoden
The preparation of NP-G2-044 involves screening chemical libraries to identify compounds that specifically inhibit the biochemical function of fascin. The synthetic route includes the optimization of these inhibitors to produce the lead compound . For in vivo formulations, this compound is prepared by mixing with solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with double-distilled water .
Analyse Chemischer Reaktionen
NP-G2-044 interagiert in erster Linie mit Fascin, indem es die Aktinbindungsstelle besetzt und so die Interaktion von Fascin mit Aktinfilamenten verhindert. Diese Hemmung blockiert die Bildung von Filopodien und reduziert die Zellmotilität . Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Transformationen wie Oxidation, Reduktion oder Substitution, da ihre primäre Funktion darin besteht, Protein-Protein-Interaktionen zu hemmen.
Vergleich Mit ähnlichen Verbindungen
NP-G2-044 ist einzigartig in seiner spezifischen Hemmung von Fascin, einem Protein, das von vielen anderen Verbindungen nicht angegriffen wird. Ähnliche Verbindungen, die Aktin-bindende Proteine hemmen, umfassen Cytochalasine und Latrunculine, die die Aktinpolymerisation stören, aber nicht speziell auf Fascin abzielen . Die Spezifität von this compound für Fascin macht es zu einem vielversprechenden Kandidaten für die zielgerichtete Krebstherapie, da es Off-Target-Effekte minimiert und die Antitumor-Wirksamkeit erhöht .
Eigenschaften
IUPAC Name |
2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRLAABUFOJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127289 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807454-59-6 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NP-G2-044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NP-G2-044 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NP-G2-044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


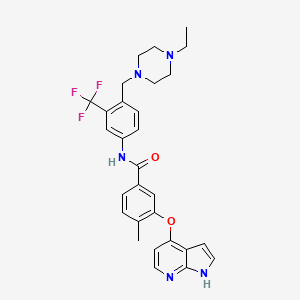
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)
